molecular formula C11H20O3 B585607 propan-2-yl 2-ethyl-5-oxohexanoate CAS No. 1346599-42-5

propan-2-yl 2-ethyl-5-oxohexanoate

Cat. No.: B585607
CAS No.: 1346599-42-5
M. Wt: 200.278
InChI Key: WJFOSFRSGSCPFE-UHFFFAOYSA-N
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Description

propan-2-yl 2-ethyl-5-oxohexanoate is a chemical compound belonging to the family of esters. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in different scientific and industrial applications.

Preparation Methods

The synthesis of propan-2-yl 2-ethyl-5-oxohexanoate typically involves the esterification of 2-ethyl-5-oxohexanoic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

propan-2-yl 2-ethyl-5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethyl-5-hydroxyhexanoate, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-5-oxohexanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Scientific Research Applications

propan-2-yl 2-ethyl-5-oxohexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly in the reduction of ketones to alcohols.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 2-ethyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the reduction of the ketone group to form the corresponding alcohol . This process involves the transfer of hydride ions from cofactors like NADH or NADPH to the ketone group, resulting in the formation of the alcohol product .

Comparison with Similar Compounds

propan-2-yl 2-ethyl-5-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 2-isopropyl-5-oxohexanoate: This compound has a similar structure but with an ethyl group instead of an isopropyl group.

    Isopropyl 2-ethyl-5-methyl-3-oxohexanoate: This compound has an additional methyl group on the hexanoate chain, which may affect its reactivity and applications.

This compound stands out due to its specific ester group and the position of the ketone group, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

propan-2-yl 2-ethyl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-10(7-6-9(4)12)11(13)14-8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFOSFRSGSCPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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